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Compound of Interest

Compound Name: Glionitrin A

Cat. No.: B10848834 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Glionitrin A is a potent antibiotic and anticancer agent, first isolated from a co-culture of

Sphingomonas sp. and Aspergillus fumigatus found in an abandoned mine. This

diketopiperazine disulfide has demonstrated significant biological activity, including nanomolar

efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and potent antitumor

effects in prostate cancer models. This technical guide provides a comprehensive overview of

Glionitrin A, including its chemical identifiers, a summary of its biological efficacy, detailed

synthetic protocols, and an elucidation of its known signaling pathways of action.

Chemical Identification and Properties
Glionitrin A is characterized by a unique 7-nitroindoline fused dithiodiketopiperazine scaffold.
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Identifier Value Reference

IUPAC Name

(3R,10aR)-3-

(hydroxymethyl)-2-methyl-7-

nitro-2,3-dihydro-10H-3,10a-

epidithiopyrazino[1,2-a]indole-

1,4-dione

[1]

CAS Number 1116153-15-1 [1]

Chemical Formula C₁₃H₁₁N₃O₅S₂ [1]

Molar Mass 353.37 g·mol⁻¹ [1]

Appearance Yellow powder [1]

Melting Point 181-182 °C [1]

Biological Activity
Glionitrin A exhibits a dual spectrum of potent biological activities, positioning it as a molecule

of significant interest for therapeutic development.

Anticancer Activity
In vitro studies have demonstrated Glionitrin A's potent cytotoxic effects against various

human cancer cell lines.[2] Notably, its activity against the DU145 human prostate cancer cell

line has been extensively studied.
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Cell Line Activity Metric
Concentration/

Dosage
Effect Reference

DU145

(Prostate)
IC₅₀ Submicromolar

Potent

cytotoxicity
[2]

HCT-116 (Colon) IC₅₀ Submicromolar
Potent

cytotoxicity
[2]

A549 (Lung) IC₅₀ Submicromolar
Potent

cytotoxicity
[2]

AGS (Gastric) IC₅₀ Submicromolar
Potent

cytotoxicity
[2]

DU145 Xenograft In vivo 5 mg/kg, p.o.
38.2% reduction

in tumor volume

DU145 Xenograft In vivo 10 mg/kg, p.o.
71.3% reduction

in tumor volume

Antibiotic Activity
Glionitrin A has shown significant antibiotic activity against a range of microbes, including

clinically relevant resistant strains.

Microorganism Activity Reference

Methicillin-resistant

Staphylococcus aureus

(MRSA)

Significant antibiotic activity [2]

Signaling Pathways of Antitumor Action
In DU145 prostate cancer cells, Glionitrin A induces DNA damage, leading to cell cycle arrest

and apoptosis through the activation of the ATM-ATR-Chk1/2 signaling cascade. This is

initiated via the phosphorylation of 53BP1. The downstream signaling involves both caspase-

dependent and -independent apoptotic pathways.
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Caption: Glionitrin A induced signaling pathway in DU145 cells.

Experimental Protocols
The following sections detail the methodologies for the total synthesis of (-)-Glionitrin A, as

reported by Strand and coworkers.

Total Synthesis of (-)-Glionitrin A
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The total synthesis of (-)-Glionitrin A was achieved in eight steps with an overall yield of 15%.

[3][4] The key steps involve an asymmetric oxidative sulfenylation of a triketopiperazine

precursor.

A simplified workflow for the synthesis is as follows:

Total Synthesis of (-)-Glionitrin A

Commercially Available
Starting Materials Dipeptide Formation Cyclization to

Triketopiperazine (TKP)
Multiple Steps Asymmetric Oxidative

Sulfenylation
Key Asymmetric Step Formation of

Dithiodiketopiperazine (DTDKP) Final Modifications (-)-Glionitrin A

Click to download full resolution via product page

Caption: Simplified workflow for the total synthesis of (-)-Glionitrin A.

Detailed Experimental Steps (Selected Key Reactions):

Formation of the Tricyclic Core: A Pd-catalyzed C–H activation reaction is employed to form

the indoline five-membered ring, creating the fused indoline-diketopiperazine tricyclic core of

Glionitrin A.

Asymmetric Oxidative Sulfenylation: A novel oxidative sulfenylation of the triketopiperazine

intermediate is a critical step for the asymmetric construction of the dithiodiketopiperazine

moiety on the sensitive 7-nitro indoline-fused scaffold. This step is crucial for establishing the

correct stereochemistry of the final product.

Note: For complete, step-by-step experimental procedures, including reagent quantities,

reaction conditions, and purification methods, please refer to the primary literature by Strand,

D. and co-workers (2021) in the Journal of the American Chemical Society.

In Vitro Cytotoxicity Assay (MTT Assay)
Cell Culture: Human cancer cell lines (e.g., DU145, HCT-116, A549, AGS) are cultured in

appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a

humidified incubator at 37°C with 5% CO₂.
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Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight.

Subsequently, the cells are treated with various concentrations of Glionitrin A for a specified

period (e.g., 48 or 72 hours).

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the

formation of formazan crystals by metabolically active cells.

Solubilization and Absorbance Reading: The formazan crystals are dissolved using a

solubilization solution (e.g., DMSO). The absorbance is then measured at a specific

wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,

and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is

determined.

Conclusion
Glionitrin A stands out as a promising natural product with significant potential in both

oncology and infectious disease. Its potent dual activity, coupled with a now-established total

synthesis route, opens avenues for further preclinical and clinical investigation. The elucidation

of its mechanism of action in cancer cells provides a solid foundation for targeted therapeutic

strategies. Further research into its antibacterial mechanism and structure-activity relationships

will be crucial for the development of Glionitrin A-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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